

# An In-depth Technical Guide to 1-Piperidinoacetone: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 1-Piperidinoacetone

Cat. No.: B1360080

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## Abstract

**1-Piperidinoacetone**, also known as 1-(piperidin-1-yl)propan-2-one, is a chemical compound belonging to the class of  $\beta$ -amino ketones. Its structure, featuring a piperidine ring linked to an acetone moiety, suggests potential applications as a building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and research purposes. This document provides a comprehensive overview of the known chemical properties and structural features of **1-Piperidinoacetone**. Due to a lack of extensive studies on this specific compound, this guide also discusses the general characteristics of  $\beta$ -amino ketones and provides a plausible synthetic route based on established chemical reactions.

## Chemical Structure and Identifiers

The chemical structure of **1-Piperidinoacetone** consists of a saturated six-membered heterocyclic piperidine ring, where the nitrogen atom is bonded to the C1 position of a propan-2-one (acetone) backbone.

Table 1: Chemical Structure and Identifiers for **1-Piperidinoacetone**

Identifier	Value
IUPAC Name	1-(piperidin-1-yl)propan-2-one[1]
CAS Number	6784-61-8[1]
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO[1]
SMILES	CC(=O)CN1CCCCC1[1]
InChI	InChI=1S/C8H15NO/c1-8(10)7-9-5-3-2-4-6-9/h2-7H2,1H3[1]

## Physicochemical Properties

Quantitative experimental data for the physical properties of **1-Piperidinoacetone**, such as melting point, boiling point, and solubility, are not readily available in the public domain. The data presented below are primarily computed or from sources that do not cite experimental determination.

Table 2: Physicochemical Properties of **1-Piperidinoacetone**

Property	Value	Source
Molecular Weight	141.21 g/mol	PubChem[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
XLogP3-AA (Computed)	0.9	PubChem[1]
Hydrogen Bond Donor Count (Computed)	0	PubChem[1]
Hydrogen Bond Acceptor Count (Computed)	2	PubChem
Rotatable Bond Count (Computed)	2	PubChem

## Synthesis

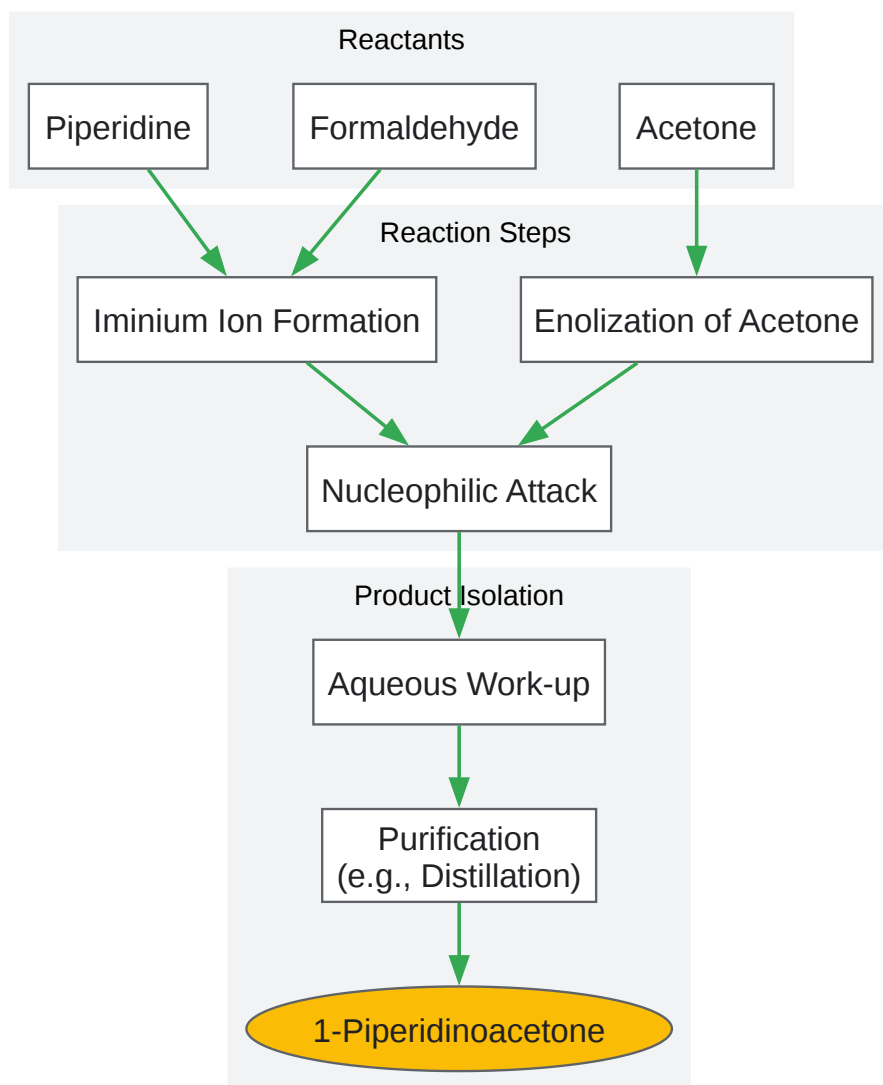
A plausible and widely used method for the synthesis of  $\beta$ -amino ketones like **1-Piperidinoacetone** is the Mannich reaction.<sup>[2][3][4]</sup> This three-component condensation reaction involves an active hydrogen compound (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine).<sup>[2][3][4]</sup>

## General Experimental Protocol for Mannich Reaction

While a specific, detailed protocol for the synthesis of **1-Piperidinoacetone** is not readily available, a general procedure based on the principles of the Mannich reaction can be outlined as follows:

- **Iminium Ion Formation:** Piperidine is reacted with formaldehyde in a suitable solvent (e.g., ethanol or water) to form the electrophilic Eschenmoser's salt precursor, an iminium ion. This step is often acid-catalyzed.
- **Enolization:** Acetone, which serves as the active hydrogen compound, is enolized.
- **Nucleophilic Attack:** The enol of acetone acts as a nucleophile and attacks the iminium ion.
- **Work-up:** The reaction mixture is then subjected to a standard aqueous work-up, followed by extraction and purification (e.g., distillation or chromatography) to isolate the **1-Piperidinoacetone** product.

## General Workflow for the Synthesis of 1-Piperidinoacetone via Mannich Reaction

[Click to download full resolution via product page](#)Caption: Synthetic workflow for **1-Piperidinoacetone**.

## Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of **1-Piperidinoacetone**. However, the broader class of  $\beta$ -amino ketones is known to exhibit a range of pharmacological activities.[5][6] These activities include potential antimicrobial, anticonvulsant, and anticancer effects.[6][7]

The piperidine moiety is a common scaffold in many FDA-approved drugs and natural products, valued for its ability to confer desirable pharmacokinetic properties.[8] Alkaloids containing a piperidine ring can exhibit a wide range of biological effects, and some can be associated with toxicity.[9][10]

Given the lack of specific data, any research into the biological effects of **1-Piperidinoacetone** should be approached with caution, taking into account the general toxicological profiles of piperidine and related alkaloids.[11][12]

## Conclusion

**1-Piperidinoacetone** is a structurally interesting  $\beta$ -amino ketone with potential as a synthetic intermediate. While its fundamental chemical identifiers are well-established, there is a notable absence of experimentally determined physicochemical data and biological studies. The Mannich reaction provides a clear and plausible route for its synthesis. Future research is required to elucidate its physical properties, reactivity, and biological profile to determine its potential utility in drug discovery and development. Researchers should exercise appropriate caution when handling this compound, given the general biological activity and potential toxicity associated with the broader classes of  $\beta$ -amino ketones and piperidine alkaloids.

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